molecular formula C8H16ClNO3 B2804749 Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride CAS No. 2171644-99-6

Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride

Cat. No.: B2804749
CAS No.: 2171644-99-6
M. Wt: 209.67
InChI Key: KRIIKZDJZUXKPU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67. It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2-methyloxane and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.

    Formation of the Ester: The reaction between 4-amino-2-methyloxane and methyl chloroformate results in the formation of the ester, Methyl 4-amino-2-methyloxane-2-carboxylate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the ester to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxane derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted oxane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methyltetrahydro-2H-pyran-2-carboxylate hydrochloride
  • Methyl 4-amino-2-methyloxane-2-carboxylate
  • Methyl 4-amino-2-methyloxane-2-carboxylate sulfate

Uniqueness

Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a carboxylate ester group within the oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, highlighting its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C9H18ClNO3
  • Molecular Weight : 223.70 g/mol
  • CAS Number : 2089690-83-3
  • IUPAC Name : this compound
  • Solubility : Not specified in available literature

The mechanism of action for this compound involves its interaction with biological molecules, particularly through the amino group, which facilitates hydrogen bonding. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects. The compound may act on specific molecular targets, which warrants further investigation into its pharmacodynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antimalarial Activity : Analogous compounds have shown significant antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum. The structural similarities suggest potential efficacy in this area as well .
  • Cytotoxicity : Initial cytotoxicity assessments indicate that while the compound may exhibit some toxic effects at higher concentrations, its therapeutic window could be favorable when optimized .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Antimalarial Activity Study A series of 4-aminoquinoline derivatives were synthesized and tested for their efficacy against Plasmodium falciparum. Compounds with similar structural motifs showed IC50 values less than 0.5 μM, indicating strong antimalarial potential .
Cytotoxicity Assessment Compounds related to methyl 4-amino-2-methyloxane-2-carboxylate were evaluated against VERO cell lines, revealing a need for careful dosage to minimize cytotoxic effects while maximizing therapeutic benefits .
Mechanistic Studies Investigations into the mechanism of action revealed that compounds with amino groups could interact favorably with heme groups in parasites, enhancing their biological activity against malaria .

Future Directions

Given the promising biological activities observed in related compounds, further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future study include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in a living organism.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the molecular structure affect biological activity and toxicity.
  • Clinical Trials : If preclinical results are favorable, advancing to clinical trials to evaluate therapeutic potential in humans.

Properties

IUPAC Name

methyl 4-amino-2-methyloxane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(7(10)11-2)5-6(9)3-4-12-8;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIIKZDJZUXKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171644-99-6
Record name methyl 4-amino-2-methyloxane-2-carboxylate hydrochloride
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